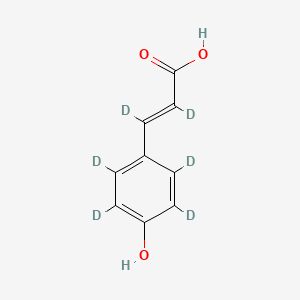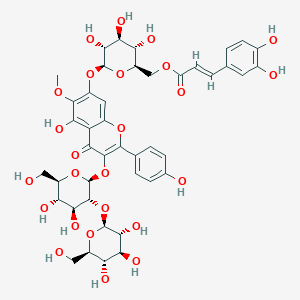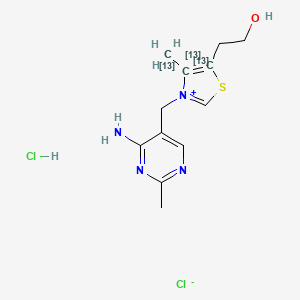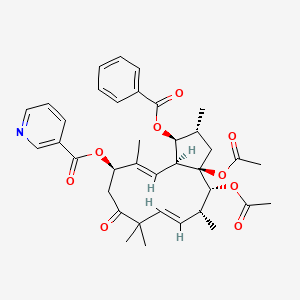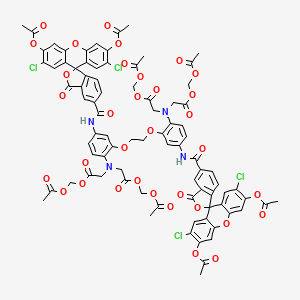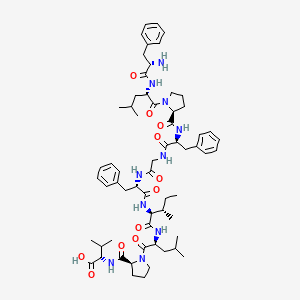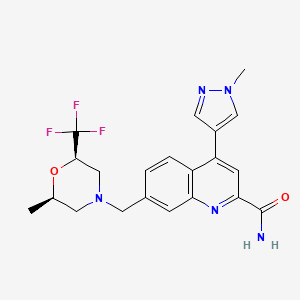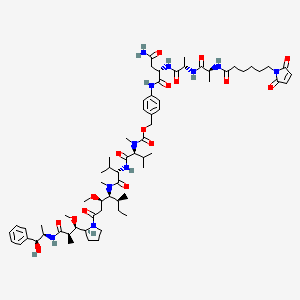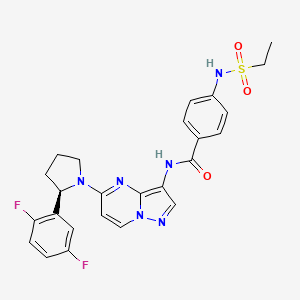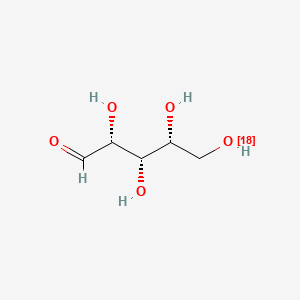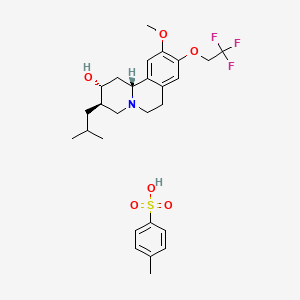
VMAT2-IN-2 (tosylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VMAT2-IN-2 (tosylate) is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for storage and subsequent release in neurons. Inhibitors of VMAT2, like VMAT2-IN-2 (tosylate), are of significant interest in the treatment of various neuropsychiatric disorders, including tardive dyskinesia and Huntington’s disease .
Métodos De Preparación
The synthesis of VMAT2-IN-2 (tosylate) involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
VMAT2-IN-2 (tosylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
VMAT2-IN-2 (tosylate) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of neurotransmitter transport and the effects of VMAT2 inhibition.
Biology: It helps in understanding the role of monoamine neurotransmitters in various physiological and pathological processes.
Medicine: It is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as tardive dyskinesia and Huntington’s disease.
Industry: It is used in the development of new pharmaceuticals targeting VMAT2
Mecanismo De Acción
VMAT2-IN-2 (tosylate) exerts its effects by inhibiting the activity of VMAT2. This inhibition reduces the transport of monoamine neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets of VMAT2-IN-2 (tosylate) include the binding sites on VMAT2, which are involved in the transport of neurotransmitters. The pathways affected by this inhibition include the dopaminergic, serotonergic, and noradrenergic pathways .
Comparación Con Compuestos Similares
VMAT2-IN-2 (tosylate) can be compared with other VMAT2 inhibitors such as tetrabenazine, deutetrabenazine, and valbenazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, side effect profiles, and clinical applications. VMAT2-IN-2 (tosylate) is unique in its specific binding affinity and potency, making it a valuable tool for research and potential therapeutic use .
Similar Compounds
Tetrabenazine: Used in the treatment of chorea associated with Huntington’s disease.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Used in the treatment of tardive dyskinesia.
Propiedades
Fórmula molecular |
C27H36F3NO6S |
|---|---|
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-9-(2,2,2-trifluoroethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H28F3NO3.C7H8O3S/c1-12(2)6-14-10-24-5-4-13-7-19(27-11-20(21,22)23)18(26-3)8-15(13)16(24)9-17(14)25;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,12,14,16-17,25H,4-6,9-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/t14-,16-,17-;/m1./s1 |
Clave InChI |
BQFWDLZTLRIAEL-XJEXWWMKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCC(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)

